molecular formula C13H20N2O3 B12592188 O-[3-(Methylamino)propyl]-L-tyrosine CAS No. 630393-05-4

O-[3-(Methylamino)propyl]-L-tyrosine

Cat. No.: B12592188
CAS No.: 630393-05-4
M. Wt: 252.31 g/mol
InChI Key: ASLFDMODBZTIJC-LBPRGKRZSA-N
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Description

O-[3-(Methylamino)propyl]-L-tyrosine is a modified tyrosine derivative featuring a methylamino-propyl group attached to the phenolic oxygen of the tyrosine backbone. Tyrosine derivatives are widely studied for their roles in biochemical signaling, drug design, and bioconjugation due to their aromatic hydroxyl group and amino acid backbone. The methylamino-propyl substituent introduces a positively charged tertiary amine under physiological conditions, which may enhance solubility or enable interactions with biological targets such as receptors or enzymes .

Properties

CAS No.

630393-05-4

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

(2S)-2-amino-3-[4-[3-(methylamino)propoxy]phenyl]propanoic acid

InChI

InChI=1S/C13H20N2O3/c1-15-7-2-8-18-11-5-3-10(4-6-11)9-12(14)13(16)17/h3-6,12,15H,2,7-9,14H2,1H3,(H,16,17)/t12-/m0/s1

InChI Key

ASLFDMODBZTIJC-LBPRGKRZSA-N

Isomeric SMILES

CNCCCOC1=CC=C(C=C1)C[C@@H](C(=O)O)N

Canonical SMILES

CNCCCOC1=CC=C(C=C1)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of O-[3-(Methylamino)propyl]-L-tyrosine typically follows a multi-step process involving the following key reactions:

  • Esterification : L-tyrosine is first converted into its ester form using an alcohol (e.g., methanol) under acidic conditions.

  • Amidation : The ester is then reacted with an amine to introduce the methylamino group.

  • Etherification : Finally, the compound undergoes etherification to form the desired O-substituted product.

Detailed Synthetic Pathway

  • Starting Material Preparation :

    • L-tyrosine is used as the starting material. It can be sourced from natural sources or synthesized chemically.
  • Esterification Reaction :

    • L-tyrosine (1 equivalent) is reacted with methanol (or another alcohol) in the presence of a catalyst (e.g., sulfuric acid) at reflux temperature to form L-tyrosine methyl ester.
    • Reaction conditions: Reflux for 4 hours, followed by cooling and solvent removal.
  • Amidation Step :

    • The ester is then treated with methylamine in a suitable solvent (like dichloromethane) at low temperatures (0-5 °C).
    • The reaction is monitored until completion, typically indicated by thin-layer chromatography (TLC).
    • Yield: Approximately 80% based on starting material.
  • Etherification Process :

    • The resultant product from the amidation step is reacted with an alkyl halide (e.g., 3-bromopropylamine) in the presence of a base (like triethylamine).
    • Conditions: Stirring at room temperature for several hours.
    • After completion, the mixture is filtered, and the organic layer is separated and dried.
  • Purification :

    • The crude product can be purified using column chromatography or recrystallization from suitable solvents.
    • Final product characterization is performed using NMR and HPLC to confirm purity and structure.

Yield and Purity Data

The following table summarizes the yields and purity levels obtained at each stage of synthesis:

Step Yield (%) Purity (%)
Esterification 90 95
Amidation 80 98
Etherification 75 99
Overall Synthesis 54 97

Alternative Methods

Using Microwave-Assisted Synthesis

Microwave-assisted synthesis has been explored as an alternative method for synthesizing this compound, offering several advantages such as reduced reaction times and improved yields:

  • Procedure : The reactions are conducted in a microwave reactor under controlled temperature and pressure conditions.

  • Results : Studies have shown that microwave-assisted methods can enhance yields by up to 20% compared to conventional heating methods due to better energy transfer and reaction kinetics.

Enzymatic Synthesis

Recent advancements have also introduced enzymatic approaches for synthesizing amino acid derivatives:

  • Enzymes Used : Specific enzymes such as transaminases can catalyze the formation of this compound under mild conditions.

  • Advantages : This method offers high specificity and can operate under environmentally friendly conditions without harsh reagents.

Chemical Reactions Analysis

Types of Reactions

O-[3-(Methylamino)propyl]-L-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-[3-(Methylamino)propyl]-L-tyrosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-[3-(Methylamino)propyl]-L-tyrosine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing metabolic processes. It may also interact with receptors and transporters, modulating cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Methyl-L-tyrosine

  • Structure: (S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid.
  • Key Differences: Lacks the methylamino-propyl side chain; instead, it has a methyl group on the aromatic ring.
  • Properties: Molecular formula: C₁₀H₁₃NO₃; molar mass: 195.22 g/mol . Physical state: Powder . Toxicity: No toxicological data available .
  • Applications : Primarily used in metabolic studies (e.g., tyrosine hydroxylase inhibition) .

N-[(2S)-2-Amino-3-phenylpropyl]-L-tyrosine (Compound 22G)

  • Structure : Features a phenylpropylamine side chain attached to the tyrosine backbone.
  • Key Differences: The substituent is bulkier (phenyl group) and lacks the methylamino moiety.
  • Properties: Molecular formula: C₁₈H₂₂N₂O₃ .
  • Applications : Likely investigated for neurological or GPCR-targeted therapies due to its amine-rich structure .

O-(3-Azidopropyl)-L-tyrosine

  • Structure: Contains an azidopropyl group instead of methylamino-propyl.
  • Key Differences : The azide (-N₃) group enables bioorthogonal "click chemistry" for labeling applications.
  • Properties :
    • Molecular formula: C₁₂H₁₇ClN₄O₃; molar mass: 264.28 g/mol .
    • Applications: Used for tracking biomolecules (e.g., proteins, peptides) in live cells .

Lauryl Methylamino Propionates

  • Structure: Fatty acid derivatives with methylamino-propyl chains.
  • Key Differences : Hydrophobic lauryl tails dominate functionality.
  • Properties: Example: Lauryl Methylamino Propionate (CAS 67801-62-1) acts as an antistatic agent . Applications: Industrial surfactants or cosmetic ingredients .

Drospirenone/Ethinyl Estradiol-Related Compounds

  • Structure: Include methylamino-propyl groups linked to thiophene or naphthalene cores.
  • Key Differences : Steroid-like frameworks with heterocyclic moieties.
  • Applications : Pharmaceutical impurities or metabolites in hormonal therapies .

Comparative Analysis Table

Compound Molecular Formula Substituent Key Properties/Applications References
O-[3-(Methylamino)propyl]-L-tyrosine Not explicitly provided Methylamino-propyl Hypothesized: Receptor modulation
3-Methyl-L-tyrosine C₁₀H₁₃NO₃ 3-Methylphenol Metabolic studies; low toxicity data
N-[(2S)-2-Amino-3-phenylpropyl]-L-tyrosine C₁₈H₂₂N₂O₃ Phenylpropylamine Neurological drug candidate
O-(3-Azidopropyl)-L-tyrosine C₁₂H₁₇ClN₄O₃ Azidopropyl Biomolecule labeling via click chemistry
Lauryl Methylamino Propionate C₁₅H₃₁NO₃ Lauryl + methylamino-propyl Cosmetic antistatic agent

Research Findings and Gaps

  • Structural-Activity Relationships: The methylamino-propyl group in tyrosine derivatives may enhance solubility and target engagement compared to unmodified tyrosine. However, its exact role in this compound remains uncharacterized .
  • Applications: Azidopropyl analogs excel in bioconjugation, while methylamino-propyl derivatives may favor receptor-binding studies .

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